COX‑2 Selectivity Window: A Functionalized 1‑p‑Tolylpyrazole Derivative Outperforms Non‑Selective NSAID Scaffolds
A derivative bearing the 1‑p‑tolyl‑1H‑pyrazole core, specifically 5‑(4‑methanesulfonylphenyl)‑3‑(2‑methoxytetrahydrofuran‑2‑yl)‑1‑p‑tolyl‑1H‑pyrazole (compound 5), demonstrates exceptional COX‑2 selectivity in human whole blood. This functionalized derivative achieved an IC₅₀ of 1.2 µM against COX‑2 while exhibiting no significant COX‑1 inhibition (IC₅₀ >100 µM) [1]. This >83‑fold selectivity window starkly contrasts with non‑selective pyrazole‑based NSAIDs, where COX‑1 inhibition is a primary driver of gastrointestinal toxicity.
| Evidence Dimension | COX-2 vs. COX-1 selectivity ratio |
|---|---|
| Target Compound Data | COX-2 IC₅₀ = 1.2 µM; COX-1 IC₅₀ >100 µM (ratio >83) |
| Comparator Or Baseline | Non‑selective pyrazole‑based NSAIDs (e.g., phenylbutazone class, typically ratio <10) |
| Quantified Difference | >73-fold improvement in selectivity window |
| Conditions | Human whole blood (HWB) assay |
Why This Matters
For researchers developing safer anti‑inflammatory agents, the 1‑p‑tolyl‑1H‑pyrazole scaffold enables access to derivatives with dramatically improved COX‑2 selectivity compared to traditional 1‑phenylpyrazole cores, directly impacting downstream therapeutic window potential.
- [1] Ranatunge RR, et al. 3-(2-Methoxytetrahydrofuran-2-yl)pyrazoles: a novel class of potent, selective cyclooxygenase-2 (COX-2) inhibitors. Bioorg Med Chem Lett. 2004;14(24):6049-6052. View Source
